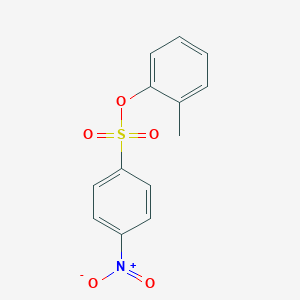

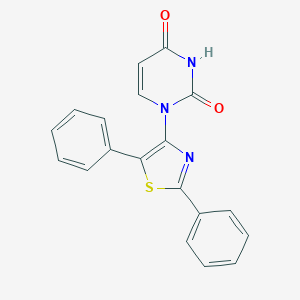

![molecular formula C15H18N2O2 B382133 1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione CAS No. 15032-06-1](/img/structure/B382133.png)

1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(4-Methylpiperidin-1-yl)methyl]indole-2,3-dione” is a type of piperidone, which are known for their unique biochemical properties . They serve as precursors to the piperidine ring, which is a common structure in many alkaloid natural products and drug candidates .

Synthesis Analysis

Piperidones are synthesized through various methods and have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .Molecular Structure Analysis

The molecular formula of the compound is C15H20N2 . The InChI code is 1S/C15H20N2/c1-12-6-8-17(9-7-12)11-13-10-16-15-5-3-2-4-14(13)15/h2-5,10,12,16H,6-9,11H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 2 .科学的研究の応用

Indole Synthesis and Classification

Indole alkaloids, such as lysergic acid and vincristine, have long been a focus for organic synthesis chemists. Recent years have seen a burgeoned interest in developing new methods for indole synthesis. A comprehensive framework for classifying all indole syntheses has been presented, which organizes the vast array of synthesis strategies into a coherent system. This classification aids in understanding the history and current state of indole synthesis, potentially avoiding duplication and encouraging focused efforts on remaining challenges (Taber & Tirunahari, 2011).

Heterocyclic Compounds Based on Isatins

Isatins and their derivatives, recognized for their synthetic versatility and biological activities, serve as crucial building blocks for creating a wide range of N-heterocycles. The literature from 2018 to 2020 on Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives has been summarized, highlighting the generation of new heterocyclic compounds and inspiring further research in this area (Sadeghian Zahra Sadeghian & Bayat, 2022).

Isatin as Anticonvulsant Agents

Isatin and its analogs act as precursors for numerous pharmacologically active compounds. A specific derivative of isatin has been identified as a potent anticonvulsant agent, with Schiff bases among the derivatives found to be most effective. This review focuses on the synthesis of isatin and its biological activity as an anticonvulsant, indicating the significance of isatin in developing heterocyclic compounds for therapeutic purposes (Mathur & Nain, 2014).

Bioactivity and Derivatization of Isatin

Isatin (IST) is a pharmacologically active compound that serves as a precursor for the synthesis of various drugs. The development of IST-based analogs has garnered attention due to their therapeutic importance, including analgesic, anticancer, anti-inflammatory, and antiviral activities. This report reviews different strategies for designing and synthesizing IST-based compounds, demonstrating their biological activities and potential for further investigation and modification to develop new therapeutic entities (Chauhan et al., 2020).

将来の方向性

作用機序

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s known that indole derivatives can act as building blocks in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, affecting a broad range of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

特性

IUPAC Name |

1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-6-8-16(9-7-11)10-17-13-5-3-2-4-12(13)14(18)15(17)19/h2-5,11H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYUSLHSUTUBIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

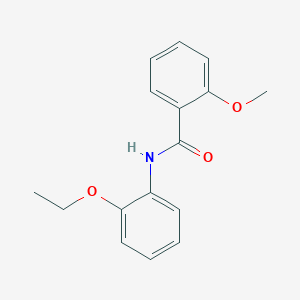

![N'-[(4-isobutoxyphenyl)(4-methoxyphenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B382050.png)

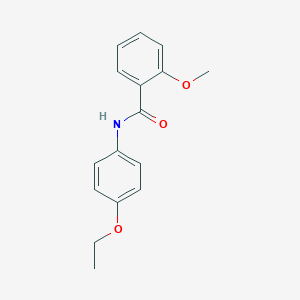

![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)

![1-(4-iodophenyl)-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382055.png)

![Methyl 2,6-bis[(4-nitrobenzoyl)amino]hexanoate](/img/structure/B382060.png)

![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)

![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxo-1(6H)-pyrimidinyl)ethyl]propanamide](/img/structure/B382071.png)

![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)